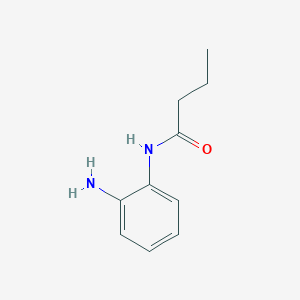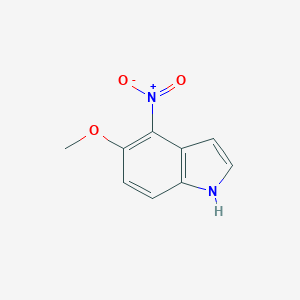
Thiocaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocaine is a local anesthetic that belongs to the class of amino amides. It is used for pain relief during minor surgical procedures. Thiocaine is also known as ethyl 4-aminobenzoate thiocaine or procaine thiocaine. It is synthesized by the reaction of procaine with carbon disulfide.
作用機序
Thiocaine acts by blocking the voltage-gated sodium channels in nerves. This results in the loss of sensation in the area. Thiocaine binds to the sodium channels in their open state and stabilizes them in the closed state. This prevents the influx of sodium ions into the nerve cell, which is required for the generation of an action potential.
Biochemical and Physiological Effects:
Thiocaine has both biochemical and physiological effects. Biochemically, it inhibits the activity of the sodium channels in nerves. Physiologically, it results in the loss of sensation in the area where it is applied. Thiocaine also has vasodilatory effects, which can lead to a decrease in blood pressure.
実験室実験の利点と制限
Thiocaine has several advantages for lab experiments. It is a local anesthetic, which means that it can be applied directly to the area of interest without affecting the rest of the body. Thiocaine is also relatively easy to synthesize and purify. However, thiocaine has some limitations for lab experiments. Its effects are relatively short-lived, which can make it difficult to study long-term effects. Additionally, thiocaine can have variable effects depending on the concentration and application method.
将来の方向性
There are several future directions for research on thiocaine. One area of interest is the development of more potent and selective local anesthetics. Another area of interest is the study of the long-term effects of local anesthetics on nerve function. Additionally, there is interest in the use of local anesthetics for the treatment of chronic pain. Finally, there is interest in the development of new methods for the delivery of local anesthetics, such as transdermal patches or injectable gels.
合成法
Thiocaine is synthesized by the reaction of procaine with carbon disulfide. The reaction takes place in the presence of sodium hydroxide. The resulting product is purified by recrystallization in ethanol.
科学的研究の応用
Thiocaine is widely used in scientific research for its local anesthetic properties. It is used to block the action of voltage-gated sodium channels in nerves, which results in the loss of sensation in the area. Thiocaine is also used as a tool to study the mechanism of action of local anesthetics.
特性
CAS番号 |
120-49-0 |
|---|---|
分子式 |
C13H20N2OS |
分子量 |
252.38 g/mol |
IUPAC名 |
S-[2-(diethylamino)ethyl] 4-aminobenzenecarbothioate |
InChI |
InChI=1S/C13H20N2OS/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |
InChIキー |
KGFZGOVGODRJEE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(=O)C1=CC=C(C=C1)N |
正規SMILES |
CCN(CC)CCSC(=O)C1=CC=C(C=C1)N |
その他のCAS番号 |
120-49-0 |
同義語 |
Thiocaine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




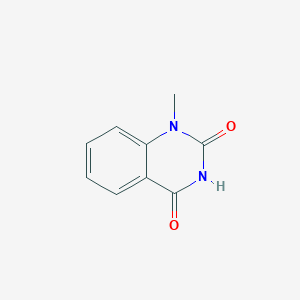
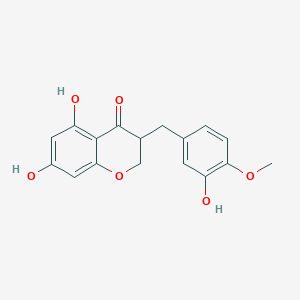
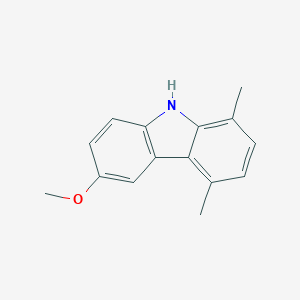
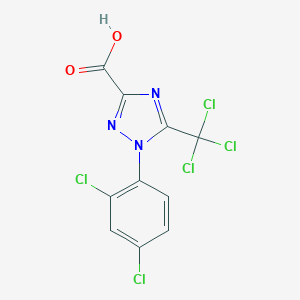

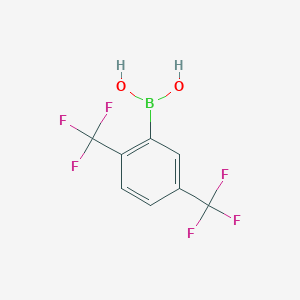
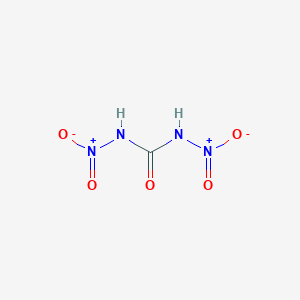

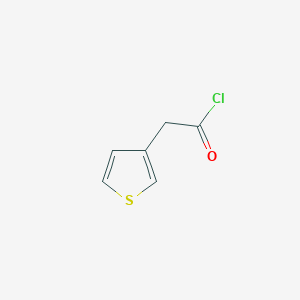

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)
